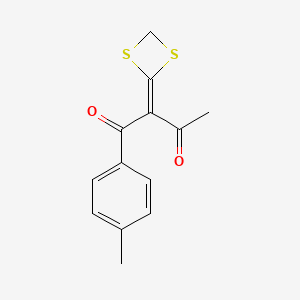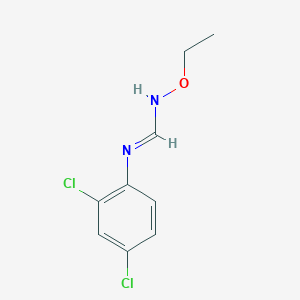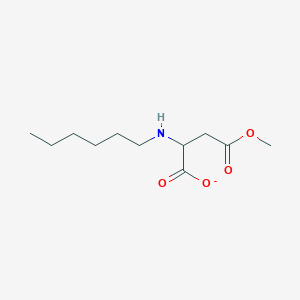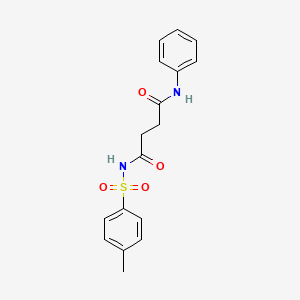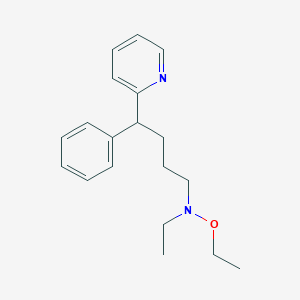![molecular formula C15H14BrNO B14335080 (4-Bromophenyl)[4-(dimethylamino)phenyl]methanone CAS No. 105728-76-5](/img/structure/B14335080.png)
(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone is an organic compound with the molecular formula C15H14BrNO. It is a derivative of benzophenone, where one phenyl ring is substituted with a bromine atom and the other with a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)[4-(dimethylamino)phenyl]methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromobenzoyl chloride and N,N-dimethylaniline as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:
4-Bromobenzoyl chloride+N,N-dimethylanilineAlCl3this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzophenones.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Used in the production of various chemical products, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)[4-(dimethylamino)phenyl]methanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: The parent compound without any substituents.
4-Bromobenzophenone: Similar structure but lacks the dimethylamino group.
4-(Dimethylamino)benzophenone: Similar structure but lacks the bromine atom.
Uniqueness
(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone is unique due to the presence of both bromine and dimethylamino groups. This dual substitution enhances its reactivity and potential applications compared to its analogs. The bromine atom provides sites for further functionalization, while the dimethylamino group imparts electron-donating properties, influencing the compound’s chemical behavior and interactions.
Eigenschaften
CAS-Nummer |
105728-76-5 |
|---|---|
Molekularformel |
C15H14BrNO |
Molekulargewicht |
304.18 g/mol |
IUPAC-Name |
(4-bromophenyl)-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C15H14BrNO/c1-17(2)14-9-5-12(6-10-14)15(18)11-3-7-13(16)8-4-11/h3-10H,1-2H3 |
InChI-Schlüssel |
UKXOPTCQGYONPA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
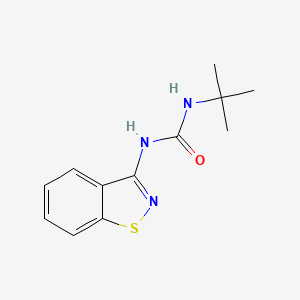

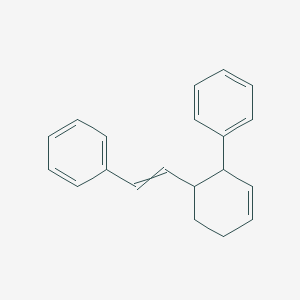
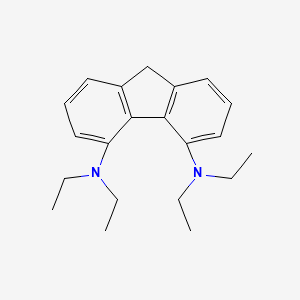
methanone](/img/structure/B14335027.png)
![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
